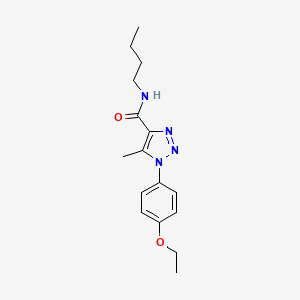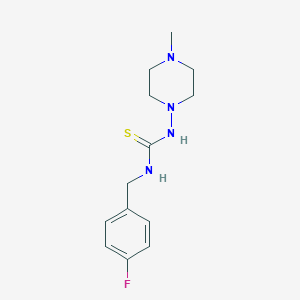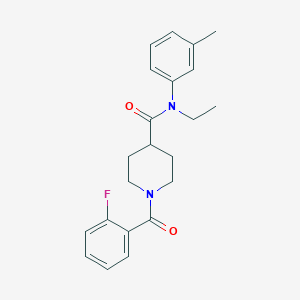![molecular formula C12H13ClN4O2S2 B4585346 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-chlorophenoxy)ethyl]acetamide](/img/structure/B4585346.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-[2-(4-chlorophenoxy)ethyl]acetamide
Vue d'ensemble
Description
This compound belongs to a broader class of chemicals known for their diverse applications in materials science, chemistry, and potentially pharmacology. Its structure contains a thiadiazole ring, which is a heterocyclic compound with sulfur and nitrogen, indicating its potential for various biological and chemical properties.
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds similar to our compound of interest, often involves carbodiimide condensation catalysis. This method provides a convenient and fast way to prepare these compounds, confirmed by IR, 1H NMR, and elemental analyses, with intermediates and final products characterized by single-crystal X-ray diffraction (Yu et al., 2014).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives can be complex, with studies revealing V-shaped molecules and various intermolecular interactions such as hydrogen bonds and π interactions, contributing to the formation of 3-D arrays. These structural features are crucial for understanding the compound's behavior in different environments (Boechat et al., 2011).
Chemical Reactions and Properties
Thiadiazole compounds undergo various chemical reactions, leading to the formation of novel derivatives with potential for increased activity and selectivity. These reactions include esterification, hydrazinolysis, and the formation of Schiff bases, demonstrating the compound's versatility in chemical synthesis (Sah et al., 2014).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. For example, the introduction of substituents can alter these properties, affecting their behavior in biological and chemical systems (Shukla et al., 2012).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and antioxidant activity, are critical for the application of thiadiazole derivatives. For instance, compounds with thiadiazole moieties have been found to exhibit significant antioxidant activity, highlighting their potential as therapeutic agents (Lelyukh et al., 2021).
Applications De Recherche Scientifique
Synthesis and Structural Analysis :
- Novel derivatives of 1,3,4-thiadiazol compounds, similar in structure to the specified compound, have been synthesized and identified through various analytical methods, including single-crystal X-ray diffraction. These compounds demonstrate potential in various chemical applications (Yu et al., 2014).
Molecular Modeling and Pharmacological Potential :
- A study focused on the design and synthesis of substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles, related to the compound , revealed their potential as anti-inflammatory and analgesic agents. Molecular modeling was used to understand their mechanism of action, particularly against the COX-2 enzyme (Shkair et al., 2016).
Antimicrobial Properties :
- Some derivatives of thiadiazole, structurally similar to the requested compound, have shown moderate antimicrobial activity against various bacterial and fungal strains. This indicates their potential application in developing new antimicrobial agents (Sah et al., 2014).
Antitumor and Antioxidant Activities :
- Research on N-substituted-2-amino-1,3,4-thiadiazoles has shown that these compounds exhibit promising antitumor and antioxidant activities, indicating their potential use in cancer treatment and prevention strategies (Hamama et al., 2013).
- A study on 1,3,4-thiadiazole derivatives showed considerable anticancer activity against specific cancer cell lines, highlighting their potential as anticancer agents (Çevik et al., 2020).
Glutaminase Inhibition :
- Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES) analogs, similar in structure to the requested compound, have been synthesized and evaluated as glutaminase inhibitors. These compounds show potential in inhibiting the growth of certain cancer cells, indicating their role in cancer therapy (Shukla et al., 2012).
Insecticidal Activity :
- Novel heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal properties against the cotton leafworm, Spodoptera littoralis. This research indicates the potential of thiadiazole derivatives in agricultural applications (Fadda et al., 2017).
Propriétés
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2S2/c13-8-1-3-9(4-2-8)19-6-5-15-10(18)7-20-12-17-16-11(14)21-12/h1-4H,5-7H2,(H2,14,16)(H,15,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXYIBNHTWIQKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)CSC2=NN=C(S2)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[2-(4-chlorophenoxy)ethyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-methoxyethyl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4585273.png)
![2-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-N-phenylhydrazinecarboxamide](/img/structure/B4585276.png)
![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4585279.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4585286.png)

![{2-[4-(methylsulfonyl)-1-piperazinyl]-2-oxoethoxy}acetic acid](/img/structure/B4585305.png)
![4-(2,4-dichlorophenoxy)-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B4585312.png)
![5-{[3-(aminocarbonyl)-6-ethyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4585331.png)
![N-benzyl-N-methyl-2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B4585343.png)

![ethyl 2-[({[4-(methylsulfonyl)-2-nitrophenyl]thio}acetyl)oxy]benzoate](/img/structure/B4585357.png)
![2-{4-[2-(4-biphenylyloxy)propanoyl]-1-piperazinyl}pyrimidine](/img/structure/B4585361.png)

